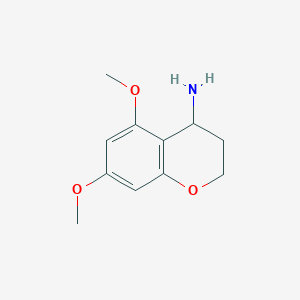

5,7-Dimethoxychroman-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

5,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO3/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7/h5-6,8H,3-4,12H2,1-2H3 |

InChI Key |

TVMVIJPIRBELNT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(CCO2)N)C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethoxychroman 4 Amine and Its Congeners

Precursor Synthesis: Methodologies for 5,7-Dimethoxychroman-4-one (B1354718)

The foundational step in synthesizing 5,7-dimethoxychroman-4-amine is the creation of its corresponding ketone, 5,7-dimethoxychroman-4-one. This chromanone intermediate is pivotal and its synthesis has been the focus of various chemical research endeavors.

Regioselective Functionalization and Cyclization Approaches

The construction of the chromanone ring often involves the regioselective functionalization of phenolic precursors followed by cyclization. A common strategy begins with the Michael addition of phenols to acrylonitriles, catalyzed by potassium carbonate in tert-butanol, to produce 3-aryloxypropanenitriles. researchgate.net Subsequent treatment with a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) facilitates the cyclization to form the 4-chromanone (B43037) structure. researchgate.net

Another approach involves the reaction of 2-hydroxyacetophenones with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), leading to the formation of enaminoketones. These intermediates then undergo an HCl-mediated ring closure to yield the desired chromone (B188151). nih.gov Further modifications, such as iodination, can be performed on the chromone before it is converted to other derivatives. nih.gov

The table below outlines a selection of cyclization methods for chromanone synthesis.

| Starting Material | Reagents | Product | Key Features |

| Phenol and Acrylonitrile | 1. K2CO3, t-BuOH; 2. TfOH, TFA | 4-Chromanone | Two-step process involving Michael addition and acid-catalyzed cyclization. researchgate.net |

| 2-Hydroxyacetophenone | 1. DMF-DMA; 2. HCl | Chromone | Formation of an enaminoketone intermediate followed by acid-mediated ring closure. nih.gov |

| o-Hydroxyarylenaminone | Selectfluor | Difluorinated 2-amino-substituted chromanone | A tandem cyclization triggered by a fluorinating agent. |

Development of Efficient Synthetic Routes to Chromanone Intermediates

Visible-light-mediated reactions have also emerged as a powerful tool. A dual acylation of alkenes via a radical tandem cyclization allows for the construction of 3-substituted chroman-4-ones. organic-chemistry.org This method leverages a nitrogen-centered radical strategy for the cleavage of oxime esters. organic-chemistry.org

Conversion to Chroman-4-amines: Reductive Amination Strategies

Once the 5,7-dimethoxychroman-4-one precursor is obtained, the next critical step is its conversion to the corresponding amine. Reductive amination is the primary method employed for this transformation. This process involves the reaction of the ketone with an amine source in the presence of a reducing agent. bohrium.com

Asymmetric and Enantioselective Synthesis of the 4-Amine Moiety

The synthesis of specific stereoisomers of chroman-4-amines is often desired, particularly for pharmaceutical applications. This has led to the development of asymmetric and enantioselective synthetic methods. researchgate.net Chiral organocatalysts have been successfully employed in asymmetric Mannich reactions to produce enantioenriched β-amino ketones, which are precursors to chiral amines. researchgate.net

Highly enantioselective CBS (Corey-Bakshi-Shibata) reduction of chroman-4-ones can produce chiral chroman-4-ols, which can then be converted to the corresponding amines. researchgate.net This method utilizes an in situ-generated B–H catalyst. researchgate.net Furthermore, bifunctional squaramide organocatalysts have been shown to be effective in domino reactions to produce chiral chromans with high enantioselectivities. nih.govrsc.org

The following table summarizes selected asymmetric approaches to chroman derivatives.

| Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Asymmetric Mannich Reaction | Dihydrocuprein alkaloid | α-Stereogenic chromenone amino derivatives | Up to 98% ee researchgate.net |

| CBS Reduction | In situ-generated B–H catalyst | (R)-chroman-4-ols | Highly enantioselective researchgate.net |

| Oxa-Michael-nitro-Michael Domino Reaction | Chiral bifunctional squaramide | Polysubstituted chiral chromans | Up to 99% ee nih.govrsc.org |

Exploration of Catalytic Systems and Optimized Reaction Conditions for Amination

The efficiency and selectivity of reductive amination are highly dependent on the catalytic system and reaction conditions. Various metal-based catalysts, including those based on iridium and ruthenium, have been investigated for this purpose. kanto.co.jp For instance, iridium-picolinamide catalysts have demonstrated broad substrate adaptability in the synthesis of primary amines from aromatic cyclic ketones like chromanones. kanto.co.jp

The choice of reducing agent is also critical. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which offer different selectivities and reactivity profiles. wikipedia.org Optimization of parameters such as solvent, temperature, and the equivalents of reagents is essential to maximize the yield of the desired amine and minimize side products. kanto.co.jp

Advanced Derivatization Strategies for Analogues of this compound

The core structure of this compound can be modified to generate a library of analogues with potentially diverse biological activities. Derivatization can occur at various positions on the chroman ring or on the amine functionality itself. nih.govresearchgate.net

For example, the 2-position of the chromone precursor can be functionalized prior to amination. nih.gov Palladium-catalyzed dehydrogenation of chromanones followed by arylation with arylboronic acids provides a route to a broad range of flavanones, which can then be subjected to reductive amination. organic-chemistry.org Additionally, the amine group of the final product can be derivatized using various reagents to introduce different functional groups, thereby modulating its properties. nih.gov

Chemical Modifications at the Amine Nitrogen

The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents. The most common modifications include N-alkylation and N-acylation, which significantly alter the steric and electronic properties of the parent molecule.

Reductive amination of the precursor, 5,7-dimethoxychroman-4-one, is a principal method for generating the parent amine and its N-substituted derivatives. This one-pot reaction typically involves the treatment of the chromanone with an amine in the presence of a reducing agent. While specific studies on 5,7-dimethoxychroman-4-one are not extensively detailed in the provided literature, general principles of reductive amination suggest that a variety of primary and secondary amines can be utilized to afford the corresponding N-alkylated products. The choice of reducing agent is crucial, with common examples including sodium borohydride (B1222165) and sodium triacetoxyborohydride, to ensure the selective reduction of the intermediate imine without affecting the carbonyl group of the chromanone.

N-Alkylation of the primary this compound can also be achieved through nucleophilic substitution reactions with alkyl halides. This method allows for the introduction of a wide array of alkyl groups. The reaction conditions, such as the choice of solvent and base, are critical to control the extent of alkylation and prevent the formation of over-alkylated products.

N-Acylation provides another avenue for derivatization, leading to the formation of amides. This is typically accomplished by reacting the amine with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is generally high-yielding and tolerates a wide range of functional groups on the acylating agent.

| Modification Type | Reagents | Product Type |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₄) | N-Alkyl/Aryl Amine |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |

Strategic Substitutions on the Chromane (B1220400) Ring System

To explore the structure-activity relationships of this compound analogs, strategic substitutions on the chromane ring are essential. These modifications, excluding the 5- and 7-positions to maintain the core structure, are typically introduced at the precursor stage, on the chroman-4-one ring, before the introduction of the amine functionality.

Research has demonstrated efficient synthetic routes to 2-alkyl, 6-halo, and 8-halo substituted chroman-4-ones. For instance, a one-step procedure involving a base-mediated aldol (B89426) condensation using microwave irradiation has been employed to synthesize various 2-, 6-, and 8-substituted chroman-4-ones. nih.govnih.gov Larger, electron-withdrawing substituents at the 6- and 8-positions have been shown to be favorable in certain biological contexts. nih.govnih.gov

Furthermore, bromination at the 3-position of the chroman-4-one scaffold has been achieved, opening up possibilities for further functionalization at this position. gu.se The introduction of a bromine atom allows for subsequent nucleophilic substitution reactions to introduce a variety of substituents.

| Position | Type of Substitution | Synthetic Method | Precursor |

| 2 | Alkyl | Base-mediated aldol condensation | Substituted 2'-hydroxyacetophenone (B8834) and aldehyde |

| 6 | Halogen (e.g., Bromo) | Electrophilic aromatic substitution | Chroman-4-one |

| 8 | Halogen (e.g., Bromo) | Electrophilic aromatic substitution | Chroman-4-one |

| 3 | Halogen (e.g., Bromo) | Bromination of the ketone | Chroman-4-one |

These synthetic strategies provide a robust platform for the generation of a diverse library of this compound congeners, enabling a thorough investigation of their chemical space and potential applications.

Structure Activity Relationship Sar and Structural Biology of 5,7 Dimethoxychroman 4 Amine Derivatives

Elucidating the Molecular Impact of the 5,7-Dimethoxy Substitution Pattern on Biological Activity

The presence and positioning of substituent groups on a core molecular scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. In the case of chroman-4-amine (B2768764) derivatives, the 5,7-dimethoxy substitution pattern has been a subject of scientific investigation, with studies pointing towards its significant role in modulating the pharmacological profile of these compounds.

Research on related chromone (B188151) structures, such as 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has provided valuable insights. In a study focused on lipid-lowering effects, the 5,7-dimethoxy substitution was found to be a key feature of the most active compound. nih.gov While this compound is a chromone and not a chroman-4-amine, the findings suggest that the electron-donating nature of the methoxy (B1213986) groups at the 5 and 7 positions can enhance biological efficacy. The electron density of the aromatic ring is a critical factor, and the 5,7-dimethoxy pattern appears to contribute favorably in certain contexts. nih.gov

The following table summarizes the observed effects of methoxy substitutions in related chromone structures, providing a basis for understanding the potential impact of the 5,7-dimethoxy pattern in chroman-4-amines.

| Compound/Substitution Pattern | Biological Activity | Reference |

| 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | Potent lipid-lowering effects | nih.gov |

| Mono-substitution at the 7-position of the chromone ring | Did not promote activity | nih.gov |

| Hydroxy group at the C-5 position of the chromone | Exhibited apparent cytotoxicity | nih.gov |

Investigations into Stereochemical Influence on Ligand-Target Interactions and Functional Outcomes

Chirality is a fundamental aspect of molecular recognition in biological systems. For molecules with one or more stereocenters, such as 5,7-dimethoxychroman-4-amine, the spatial arrangement of atoms can lead to significant differences in pharmacological activity between enantiomers or diastereomers. The C4 position of the chroman ring, where the amine group is attached, is a chiral center, making the investigation of stereochemistry paramount.

While direct studies on the stereochemical influence of this compound are not extensively documented in the available literature, the principles of stereoselectivity are well-established in medicinal chemistry. It is highly probable that the two enantiomers of this compound will exhibit different affinities for their biological target and, consequently, different functional outcomes. One enantiomer may fit optimally into the binding pocket of a receptor or enzyme, while the other may have a weaker interaction or even interact with a different target altogether.

The synthesis of enantiomerically pure forms of chroman-4-amine derivatives is therefore a critical step in elucidating the specific roles of each stereoisomer. Techniques such as asymmetric synthesis or chiral resolution can be employed to isolate the individual enantiomers, allowing for their separate biological evaluation.

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional shape of a molecule is not static; it can adopt various conformations through the rotation of single bonds. The preferred conformation of a ligand in solution and, more importantly, its bioactive conformation when bound to its target, are critical determinants of its pharmacological profile. For this compound, the flexibility of the dihydropyran ring and the orientation of the amine substituent are key conformational features.

Computational methods, such as molecular mechanics and quantum chemical calculations, are powerful tools for studying the conformational landscape of molecules like this compound. These methods can predict the relative energies of different conformers and identify the most stable, low-energy structures. Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can provide valuable data to validate and refine these computational models. Understanding the preferred conformations is a crucial step in rationalizing the observed biological activity and in designing new analogues with improved pharmacological properties.

Rational Design Principles for Optimized this compound Analogues based on SAR Data

The ultimate goal of structure-activity relationship studies is to develop a set of rational design principles that can guide the optimization of a lead compound into a potent and selective drug candidate. Based on the available information and general principles of medicinal chemistry, several strategies can be proposed for the rational design of optimized this compound analogues.

Key Principles for Rational Design:

Modification of the Amine Substituent: The nature of the substituent on the 4-amino group is a critical handle for modifying the compound's properties. Introducing different alkyl, aryl, or heterocyclic groups can influence potency, selectivity, and pharmacokinetic properties. The size, shape, and electronic properties of these substituents should be systematically varied to probe the binding pocket of the biological target.

Exploration of Alternative Substitutions on the Aromatic Ring: While the 5,7-dimethoxy pattern appears beneficial in some contexts, exploring other substitution patterns could lead to improved activity. Replacing the methoxy groups with other electron-donating or electron-withdrawing groups, or introducing substituents at other positions (e.g., C6 or C8), could fine-tune the electronic properties of the molecule and its interactions with the target.

Stereochemical Control: As discussed earlier, the synthesis and evaluation of individual enantiomers is crucial. Once the more active enantiomer is identified, synthetic efforts should focus on producing this stereoisomer exclusively.

Conformational Restriction: Introducing structural modifications that lock the molecule into its bioactive conformation can lead to a significant increase in potency. This can be achieved by incorporating rigidifying elements into the chroman ring or the amine substituent.

The following table outlines potential modifications and their expected impact based on rational design principles.

| Modification Site | Proposed Modification | Rationale |

| 4-Amine Group | Introduction of small alkyl groups (e.g., methyl, ethyl) | To probe for steric tolerance in the binding pocket. |

| 4-Amine Group | Introduction of aromatic or heteroaromatic rings | To explore potential pi-pi stacking or hydrogen bonding interactions. |

| Aromatic Ring (Positions 5 and 7) | Replacement of methoxy with ethoxy or other alkoxy groups | To investigate the impact of steric bulk. |

| Aromatic Ring (Positions 6 and 8) | Introduction of small substituents (e.g., methyl, halogen) | To probe for additional binding interactions. |

Pharmacological and Molecular Biological Investigations of 5,7 Dimethoxychroman 4 Amine Analogues

In Vitro Enzyme Inhibition Profiling

The interaction of small molecules with enzymes is a cornerstone of drug discovery. Analogues based on the chromane (B1220400) structure have been systematically evaluated against several important enzyme classes, revealing profiles of both potent and selective inhibition.

Cholinesterase inhibitors are crucial for managing neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of neurotransmitters such as acetylcholine. nih.gov While acetylcholinesterase (AChE) has been a primary target, butyrylcholinesterase (BChE) is also recognized as a viable therapeutic target, particularly in later stages of the disease. nih.gov

Research into chromane-related structures has explored their potential as cholinesterase inhibitors. While direct studies on 5,7-Dimethoxychroman-4-amine are limited in the provided literature, investigations into structurally analogous heterocyclic systems provide valuable insights. For instance, a series of 4-amino-2,3-diaryl-tetrahydrofuro[2,3-b]quinolines, which share an amino group on a heterocyclic ring system, have been identified as competitive inhibitors of AChE. nih.gov Within this series, certain compounds demonstrated significant BChE inhibition, albeit approximately tenfold less active than the reference drug tacrine. nih.gov Notably, some analogues showed strong inhibition of AChE with excellent selectivity over BChE. nih.gov The inhibitory concentrations for BChE for some novel benzohydrazide (B10538) derivatives have been reported in the range of 22.31 µM to over 500 µM. mdpi.com These findings suggest that while the broader chromane and related heterocyclic scaffolds are promising for developing cholinesterase inhibitors, fine-tuning of the structure is critical to achieve high potency and selectivity for BChE.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, making them important targets for treating depression and neurodegenerative diseases like Parkinson's disease. frontiersin.orgscienceopen.com The chromone (B188151) and coumarin (B35378) scaffolds, which are structurally related to chromanes, have been extensively studied for MAO inhibition. nih.govscienceopen.com

Studies have revealed that chromone derivatives can be potent and specific MAO-B inhibitors. nih.gov For example, a series of chromane-2,4-diones showed promising MAO-B inhibition, with the most effective compound exhibiting an IC50 value of 0.638 µM. nih.gov Structure-activity relationship (SAR) analyses of these compounds indicate that substitutions on the chromone ring and the nature of side chains significantly influence inhibitory activity and selectivity. scienceopen.comnih.govscienceopen.com For instance, adding specific substituents to the phenyl ring or the chromone moiety can enhance human MAO-B (hMAO-B) activity compared to unsubstituted parent compounds. nih.gov The data below highlights the MAO-B inhibitory activity of selected chromane-2,4-dione derivatives.

| Compound | Substitution Pattern | MAO-B IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| Compound 133 | Chromane-2,4-dione with benzyl (B1604629) side chain | 0.638 | Specific for MAO-B |

| Generic Chromane-2,4-diones | Varying ester derivatives | 0.638 - 16.66 | Generally specific for MAO-B |

| Unsubstituted Chromone (Compound 1) | No substitution | 31.5 | - |

Data sourced from a review on chromone-based MAO-B inhibitors. nih.gov

The versatility of the chromane scaffold allows its derivatives to interact with a range of other enzymes implicated in various diseases.

Sirtuin 2 (SIRT2) Inhibition: SIRT2, a type of histone deacetylase, is involved in aging-related diseases, including neurodegenerative disorders. A series of substituted chroman-4-one derivatives has been synthesized and identified as novel and selective SIRT2 inhibitors. The most potent compounds featured substitutions at the 2-, 6-, and 8-positions of the chromanone ring. Notably, large, electron-withdrawing groups at the 6- and 8-positions were favorable for activity. The most potent inhibitor identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM, which demonstrated complete selectivity for SIRT2 over SIRT1 and SIRT3.

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a family of enzymes that regulate cyclic nucleotide signaling, making them attractive targets for central nervous system disorders. nih.govlbl.gov A novel chromone scaffold was identified as a moderate inhibitor of PDE10A (IC50 = 500 nM). nih.gov Through a process of hit-to-lead optimization, a derivative was developed with significantly improved inhibitory activity (IC50 = 6.5 nM) and remarkable selectivity (>95-fold over other PDEs). nih.gov Co-crystal structure analysis revealed that halogen and hydrogen bonds with key amino acid residues in the PDE10A catalytic domain were crucial for the high potency and selectivity. nih.gov

H+/K+-ATPase Inhibition: The gastric H+/K+-ATPase, or proton pump, is a primary target for treating acid-related diseases. nih.gov While extensive research has been conducted on various heterocyclic inhibitors of this enzyme, such as those based on quinoline (B57606) and dihydropyrazole scaffolds, specific studies evaluating derivatives of the this compound scaffold against H+/K+-ATPase were not prominent in the surveyed literature. nih.govnih.govkoreascience.kr

Modulation of Cellular Pathways and Receptor Interactions

Beyond direct enzyme inhibition, chromane analogues can modulate cellular functions by interacting with specific receptors and intracellular signaling pathways, particularly those involved in neurotransmission and inflammation.

The phenethylamine (B48288) backbone, which can be considered a substructure within 3-amino-chromanes, is a privileged motif found in many G protein-coupled receptor (GPCR) ligands. This has prompted broad screening of chromane derivatives against various receptors.

5-HT7 Receptor Ligands: The 5-HT7 receptor, a serotonin (B10506) receptor, is implicated in regulating mood, sleep, and circadian rhythms. Studies on 3-amino-chromane derivatives have identified potent and selective ligands for this receptor. For example, while a primary amine analogue showed selectivity for the 5-HT1A receptor, a small structural modification to a pyrrolidine (B122466) derivative resulted in a high-affinity 5-HT7 ligand (Ki = 6.3 nM) with a more than 20,000-fold shift in selectivity away from the 5-HT1A receptor. This highlights the sensitivity of receptor binding to minor structural changes in the amine substituent. The potential for developing dual-target compounds that act as both BChE inhibitors and 5-HT7 receptor antagonists has been explored as a therapeutic strategy for Alzheimer's disease. researchgate.net

Sigma Receptor Ligands: The sigma-1 (σ1) receptor is a chaperone protein involved in regulating calcium signaling and has become a target for developing therapies for pain and neurodegeneration. Racemic 3-amino-chromane analogues have been identified as selective σ1 receptor ligands. Further studies focusing on individual enantiomers revealed that ligands with a (3R,4R) absolute stereochemistry on the 3-amino-chromane core possess higher affinity and greater selectivity for the σ1 receptor versus the related TMEM97 receptor. The most promising of these compounds demonstrated excellent σ1 binding affinity, with Ki values as low as 2.1 nM.

| Compound Class | Receptor Target | Key Finding | Binding Affinity (Ki) |

|---|---|---|---|

| 3-Amino-chromane (pyrrolidine derivative) | 5-HT7 | High affinity and selective ligand | 6.3 nM |

| 3-Amino-chromane ((+)-3a enantiomer) | Sigma-1 (σ1) | High affinity and selective ligand | 2.1 nM |

Chronic inflammation is a key factor in many diseases. The chromane and related flavone (B191248) scaffolds have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines. frontiersin.orgfrontiersin.org In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. frontiersin.org Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to enter the nucleus and activate gene transcription. frontiersin.org

Studies on flavone derivatives with substitution patterns similar to 5,7-dimethoxychroman have shown potent anti-inflammatory effects. For example, 5,6,7-trimethoxyflavone (B192605) was found to dose-dependently inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages. nih.gov It also suppressed the production and mRNA expression of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism for this activity was the suppression of the transcriptional activity of NF-κB and AP-1, as well as the nuclear translocation of NF-κB, AP-1, and STAT1/3. nih.gov

Similarly, eupatilin (B1662920) (5,7-dihydroxy-3,4,6-trimethoxyflavone) was shown to suppress NF-κB activation in intestinal epithelial cells. nih.gov This action led to a significant reduction in the expression of IL-8 and cyclo-oxygenase-2 (COX-2). nih.gov The mechanism was traced to the inhibition of IκBα and IκB kinase (IKK) phosphorylation, key steps in the activation of the NF-κB pathway. nih.gov These findings indicate that chromane-like structures can exert anti-inflammatory effects by directly interfering with the core machinery of the NF-κB signaling cascade, thereby reducing the output of multiple inflammatory cytokines and mediators. jmb.or.kr

Studies on Antiproliferative Mechanisms in Cellular Models

While direct studies on the antiproliferative mechanisms of this compound are limited in publicly available literature, research on structurally related compounds provides insights into the potential cellular effects of this class of molecules. Investigations into derivatives of 5,7-dimethoxy-1,3-benzodioxole and various methoxyflavones have revealed significant antiproliferative activities in cancer cell lines.

One area of investigation has been the effect of these compounds on the cell cycle. For instance, a study on 5-substituted 4,7-dimethoxy-1,3-benzodioxole derivatives, which share a dimethoxy-substituted aromatic ring with this compound, demonstrated the ability of these compounds to induce cell cycle arrest. nih.gov Specifically, the analogue "apiole" was found to cause G0/G1 arrest in human COLO 205 colon cancer cells. nih.govresearchgate.net This arrest was associated with an increase in the levels of p53, p21, and p27 proteins, and a decrease in cyclin D1. nih.gov

In addition to cell cycle disruption, apoptosis induction is another key mechanism through which related compounds exert their anticancer effects. The same study on apiole (B1665137) showed that at higher concentrations, it induced apoptosis in COLO 205 cells. nih.gov This was evidenced by an increased ratio of Bax/Bcl-2, activation of caspases 3, 8, and 9, and the appearance of a sub-G1 peak in flow cytometry analysis, indicative of DNA fragmentation. nih.gov

Furthermore, research on a series of 5,6,7-trimethoxyflavones and their derivatives has demonstrated moderate to high antiproliferative activities against a panel of human cancer cell lines, including Aspc-1, HCT-116, HepG-2, and SUN-5. nih.gov This suggests that the methoxy (B1213986) substitutions on the chroman/flavone backbone are important for their cytotoxic effects. The collective findings from these studies on related compounds suggest that this compound may also possess antiproliferative properties, potentially acting through the induction of cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of a 5,7-Dimethoxy-1,3-Benzodioxole Analogue

| Compound | Cell Line | IC50 (48 hours) | IC50 (72 hours) |

| Apiole | COLO 205 | <37.5 µM | <37.5 µM |

Data extracted from a study on 5-substituted 4,7-dimethoxy-1,3-benzodioxole derivatives, where apiole was the most potent compound against COLO 205 cells. researchgate.net

Analysis of Cardiac Muscle Thin Filament Function Modulation

Investigations into a close analogue, 5,7-dimethoxychroman-3-yl 4-methoxybenzoate (B1229959), have revealed unique effects on the modulation of mutant cardiac muscle thin filament function. nih.govfigshare.comnih.gov Mutations in thin filament proteins are a common cause of cardiomyopathies, often leading to an "uncoupling" of the relationship between the phosphorylation of troponin I and the subsequent reduction in Ca2+ sensitivity. figshare.comnih.gov

Studies have shown that while some small molecules can restore this native response in mutant thin filaments, 5,7-dimethoxychroman-3-yl 4-methoxybenzoate has an opposite, "reverse-recoupling," effect. figshare.comnih.gov It causes the Ca2+ sensitivity of mutant thin filaments to increase when cardiac troponin I is phosphorylated. figshare.comnih.gov This effect is noteworthy as the compound has no significant impact on the modulation of troponin by phosphorylation in wild-type thin filaments. nih.gov

Molecular dynamics simulations suggest that this unique functional effect is a result of the compound's distinct interactions with the troponin complex. figshare.com The simulations indicate that the global dynamics of troponin, such as the interdomain hinge angle and the angle of helices A/B in Troponin C, become independent of phosphorylation in the presence of this compound, a stark contrast to the changes observed with the mutation alone. figshare.com

Table 2: Effect of a 5,7-Dimethoxychroman Analogue on Thin Filament Ca2+ Sensitivity

| Thin Filament Type | Condition | Effect of Analogue on Ca2+ Sensitivity upon Troponin I Phosphorylation |

| Wild-Type | - | Normal decrease in sensitivity |

| Mutant (uncoupled) | - | No significant change |

| Mutant (uncoupled) | With 5,7-dimethoxychroman-3-yl 4-methoxybenzoate | Increase in sensitivity ("reverse-recoupling") |

This table summarizes the observed effects of the analogue on the calcium sensitivity of wild-type and mutant cardiac thin filaments. figshare.comnih.govnih.gov

Delineation of Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms of action is crucial for the development of therapeutic agents. For this compound analogues, research has begun to identify specific molecular targets and characterize the conformational changes induced upon binding.

Identification and Validation of Specific Molecular Targets

The primary molecular target identified for the cardiac effects of 5,7-dimethoxychroman analogues is the troponin complex , a key regulator of muscle contraction. figshare.comnih.govacs.org More specifically, molecular dynamics simulations have pointed to cardiac troponin C (cTnC) as a direct interaction partner. figshare.com The analogue 5,7-dimethoxychroman-3-yl 4-methoxybenzoate has been shown to have a preferred binding region between the extreme N-terminus of cTnC and the switch peptide of cardiac troponin I (cTnI). figshare.com

The interaction with cTnC is significant as this subunit is the calcium-binding component of the troponin complex, initiating the conformational changes that lead to muscle contraction. nih.gov The unique "reverse-recoupling" effect of the dimethoxychroman analogue is attributed to its distinct binding mode compared to other compounds that restore the normal response to phosphorylation in mutant troponin. acs.org

While the molecular targets for the potential antiproliferative effects of this compound are not as clearly defined, the observed induction of cell cycle arrest and apoptosis by related compounds suggests that proteins involved in these pathways are likely targets. These could include cyclin-dependent kinases (CDKs), cyclins, Bcl-2 family proteins, and caspases. However, direct binding studies are needed to validate these potential targets.

Characterization of Ligand-Induced Conformational Changes in Target Proteins

The binding of 5,7-dimethoxychroman analogues to their molecular targets induces specific conformational changes that underlie their biological effects. In the context of cardiac muscle regulation, molecular dynamics simulations have provided valuable insights into these ligand-induced changes in the troponin complex. figshare.com

The binding of 5,7-dimethoxychroman-3-yl 4-methoxybenzoate to the troponin complex with a cardiomyopathy-causing mutation leads to distinct alterations in the protein's dynamics. figshare.com As mentioned previously, global parameters such as the interdomain hinge angle and the orientation of helices in cTnC become less dependent on the phosphorylation state of cTnI. figshare.com This suggests that the ligand stabilizes a specific conformation of the troponin complex that overrides the usual structural response to phosphorylation in the mutant protein.

Cluster analysis from these simulations has further refined the understanding of the binding interaction, indicating a novel preferred binding region. figshare.com This interaction is thought to be responsible for the unique "reverse-recoupling" phenomenon observed functionally. The ability of this small molecule to induce such specific conformational changes highlights the potential for targeting protein-protein interfaces within the troponin complex to modulate cardiac function.

Table 3: Summary of Molecular Interactions and Conformational Changes

| Analogue | Molecular Target | Key Interaction Sites | Observed Conformational Changes in Target Protein |

| 5,7-dimethoxychroman-3-yl 4-methoxybenzoate | Cardiac Troponin Complex (cTnC and cTnI) | Extreme N-terminus of cTnC and the switch peptide of cTnI | Global dynamics (interdomain hinge angle, cTnC helix angles) become independent of cTnI phosphorylation state. |

This table provides a summary of the identified molecular target, key interaction sites, and the resulting conformational changes induced by the 5,7-dimethoxychroman analogue. figshare.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses of 5,7-Dimethoxychroman-4-amine and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interaction between a potential drug molecule and its biological target.

Molecular docking analyses are fundamental in predicting how strongly this compound and its analogs may bind to a specific biological target. The output of a docking simulation includes a binding affinity score, often expressed in kcal/mol, which estimates the free energy of binding. A lower (more negative) binding energy suggests a more stable and potentially more potent ligand-receptor complex.

These studies model the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that dictate the binding mode. For instance, docking studies on similar heterocyclic scaffolds have shown that specific substitutions can significantly enhance binding affinity. By comparing the binding scores of various derivatives of this compound, researchers can prioritize which compounds to synthesize and test in vitro, accelerating the drug discovery process.

A key outcome of molecular docking is the detailed visualization of the ligand within the receptor's binding pocket. This allows for the precise identification of amino acid residues that are critical for the interaction. The amine group and methoxy (B1213986) groups on the chroman scaffold of this compound are likely to form specific hydrogen bonds with polar amino acid residues such as serine, threonine, or tyrosine.

Furthermore, the aromatic rings of the chroman structure can engage in hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tryptophan, and leucine. mdpi.com Identifying these key interactions is vital; site-directed mutagenesis experiments can then be used to validate the importance of these residues, confirming the predicted binding mode. mdpi.com This knowledge enables the rational design of new derivatives with modified functional groups positioned to optimize interactions with these specific amino acids, thereby improving binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Dynamic Characterization

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This approach provides a more realistic representation of the biological system.

MD simulations are used to assess the stability of the complex formed between this compound and its target receptor. By running simulations over nanoseconds or even microseconds, researchers can monitor the structural integrity of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to determine if the binding pose predicted by docking is stable over time.

Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify flexible regions of the protein upon ligand binding. nih.gov A stable binding is often characterized by low RMSD values for the ligand, indicating it remains securely in the binding pocket. These simulations can reveal whether the initial docked pose is maintained or if the ligand shifts to an alternative, more stable conformation. nih.gov

MD simulations explicitly include solvent molecules (typically water), allowing for a detailed investigation of their role in mediating or competing with ligand-receptor interactions. Water molecules can form bridges that stabilize the complex or, conversely, be displaced from the binding site upon ligand binding, which can be entropically favorable.

These simulations also capture the conformational dynamics of the protein target. Proteins are not rigid structures; they are flexible and can adopt different shapes. nih.gov MD simulations can show how the binding of this compound might induce or stabilize a particular protein conformation that is essential for its biological function, a concept known as "induced fit." Understanding these dynamic changes is critical for a complete picture of the molecular recognition process.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic properties of a molecule with high accuracy. nih.gov These methods are used to understand the intrinsic properties of this compound itself, providing insights that complement docking and MD simulations.

DFT can be used to calculate a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. ugm.ac.id A smaller energy gap suggests the molecule is more reactive.

These calculations also provide information on the electrostatic potential surface, revealing the electron-rich and electron-poor regions of the molecule. This is crucial for understanding where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions. Furthermore, DFT can be used to determine the most stable three-dimensional conformation of the molecule in a vacuum or in a solvent model, providing an optimized starting structure for docking and MD studies. nih.gov

Electronic Structure Characterization and Reactivity Predictions

No published data were found detailing the electronic structure characterization or reactivity predictions for this compound.

Transition State Modeling in Synthetic Transformations and Biological Processes

There is no available research on the transition state modeling of this compound in either synthetic transformations or biological processes.

To provide the requested analysis, foundational research, including quantum chemical calculations and molecular dynamics simulations on this compound, would need to be conducted and published.

Future Research Directions and Potential Academic Applications

Design and Synthesis of Next-Generation 5,7-Dimethoxychroman-4-amine Analogues with Enhanced Potency and Selectivity

The synthesis of this compound would likely begin with the corresponding and more readily available 5,7-dimethoxychroman-4-one (B1354718). The conversion of the ketone at the 4-position to an amine is a standard synthetic transformation, typically achieved through reductive amination. This process involves the reaction of the chroman-4-one with an amine in the presence of a reducing agent. This synthetic route offers a high degree of flexibility, allowing for the introduction of a wide variety of substituents on the amine nitrogen, which is a key strategy for modulating the pharmacological properties of the resulting analogues.

Future synthetic efforts will likely focus on creating a library of N-substituted derivatives of this compound to explore the structure-activity relationships (SAR). Modifications could include the introduction of various alkyl, aryl, and heterocyclic moieties to the amine. The goal of these modifications would be to enhance the potency and selectivity of the compounds for specific biological targets. For instance, the introduction of bulky or specifically functionalized groups could improve binding affinity and specificity to the active site of a target enzyme or receptor.

Furthermore, modifications to the chromane (B1220400) ring itself, such as the introduction of additional substituents or the alteration of existing ones, could also be explored. The 5,7-dimethoxy substitution pattern is known to influence the biological activity of related flavonoids, and further exploration of this aspect in the context of the chroman-4-amine (B2768764) scaffold is warranted.

A summary of potential synthetic strategies for generating this compound analogues is presented in Table 1.

| Synthetic Strategy | Description | Potential for Diversity |

| Reductive Amination | Reaction of 5,7-dimethoxychroman-4-one with a primary or secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride). | High: Allows for the introduction of a wide variety of substituents on the amine nitrogen. |

| N-Alkylation/Arylation | Further modification of the primary this compound with alkyl or aryl halides. | High: Enables the synthesis of a broad range of secondary and tertiary amine analogues. |

| Modification of the Chromane Ring | Synthesis of chroman-4-one precursors with different substitution patterns on the aromatic ring. | Moderate: Allows for exploration of the influence of other substituents in addition to the 5,7-dimethoxy groups. |

Table 1: Synthetic Strategies for this compound Analogue Generation

Exploration of Novel Biological Targets and Therapeutic Areas for Chromane-4-amine Scaffolds

The chromane-4-one and chromone (B188151) scaffolds are associated with a broad spectrum of biological activities, suggesting that this compound and its derivatives could be active in several therapeutic areas. nih.gov Research on related compounds has identified a number of potential biological targets that could be relevant for this novel amine.

One promising area is in the field of neurodegenerative diseases. Chromanone derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov Furthermore, some chromones have shown potential as monoamine oxidase (MAO) inhibitors, which are used in the treatment of Parkinson's disease and depression. researchgate.net Given that the introduction of an amine functionality can significantly alter the interaction of a molecule with these enzymes, this compound derivatives warrant investigation as potential neurological modulators.

Another area of interest is oncology. Certain chroman-4-one derivatives have demonstrated cytotoxic activity against various cancer cell lines. researchgate.net The 5,7-dimethoxy substitution pattern, in particular, has been associated with anticancer effects in related flavonoids. Therefore, the evaluation of this compound analogues for their potential as anticancer agents is a logical next step.

The chromane scaffold has also been explored for its potential in treating parasitic diseases. Some chroman-4-one derivatives have shown activity against parasites like Trypanosoma brucei by inhibiting enzymes such as pteridine (B1203161) reductase 1 (PTR1). nih.gov The development of novel anti-parasitic agents is a critical area of research, and the chromane-4-amine scaffold could offer a new avenue for the discovery of such compounds.

Table 2 provides a summary of potential biological targets and therapeutic areas for this compound.

| Potential Biological Target | Therapeutic Area | Rationale based on Related Compounds |

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BChE) | Alzheimer's Disease | Chromanone derivatives have shown inhibitory activity against these enzymes. nih.gov |

| Monoamine Oxidase (MAO) | Parkinson's Disease, Depression | Some chromone derivatives act as MAO inhibitors. researchgate.net |

| Sirtuin 2 (SIRT2) | Neurodegenerative Diseases, Cancer | Substituted chroman-4-ones are selective SIRT2 inhibitors. acs.org |

| Pteridine Reductase 1 (PTR1) | Parasitic Diseases | Chroman-4-one analogues have shown activity against parasitic enzymes. nih.gov |

| Various Kinases | Cancer | The chromane scaffold is present in some kinase inhibitors. |

| Monoamine and GABA Transporters | Neurological Disorders | Amine-containing compounds often interact with these transporters. figshare.com |

Table 2: Potential Biological Targets and Therapeutic Areas

Integration of Advanced Synthetic Methodologies with High-Throughput Computational Screening

To accelerate the discovery of potent and selective this compound analogues, the integration of modern synthetic techniques with computational screening methods will be crucial. High-throughput synthesis methodologies, such as parallel synthesis and automated reaction platforms, can be employed to rapidly generate large libraries of diverse analogues.

In parallel with synthetic efforts, computational screening techniques can be used to prioritize the synthesis of compounds with the highest likelihood of being active. Pharmacophore modeling, for example, can be used to define the key structural features required for activity at a specific biological target. nih.gov This model can then be used to virtually screen large compound libraries, including virtual libraries of potential this compound derivatives, to identify promising candidates for synthesis and biological evaluation.

Molecular docking simulations can also be employed to predict the binding mode and affinity of this compound analogues to the active sites of target proteins. nih.gov This information can provide valuable insights into the SAR of these compounds and guide the design of more potent inhibitors. The combination of in silico screening and focused library synthesis will streamline the drug discovery process and increase the efficiency of identifying lead compounds.

Development of this compound as a Mechanistic Tool Compound for Biological Research

Beyond its potential as a therapeutic agent, this compound and its derivatives could also serve as valuable tool compounds for basic biological research. A potent and selective inhibitor of a specific enzyme or receptor can be an invaluable tool for elucidating the biological function of that protein and its role in cellular signaling pathways.

For example, a highly selective this compound-based inhibitor of SIRT2 could be used to probe the role of this enzyme in various cellular processes, including cell cycle regulation and neuroprotection. acs.org Similarly, a selective MAO inhibitor from this class of compounds could be used to study the neurochemical pathways regulated by this enzyme.

The development of such molecular probes requires a thorough understanding of their pharmacological properties, including their potency, selectivity, and mechanism of action. Once characterized, these tool compounds can be used in a variety of in vitro and in vivo studies to investigate complex biological systems. The availability of well-defined chemical probes is essential for advancing our understanding of biology and disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dimethoxychroman-4-amine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination of chroman-4-one precursors. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients is recommended for purification. Purity thresholds (>95%) should align with pharmacopeial standards for reference materials .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To verify methoxy group positions and amine proton environments (DMSO-d₆ as solvent).

- FTIR : To confirm C-O-C (methoxy) and N-H stretches (amine).

- Mass Spectrometry (ESI-MS) : For molecular ion ([M+H]⁺) and fragmentation patterns.

Deuterated solvents must be rigorously dried to avoid signal splitting artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in assay protocols (e.g., cell lines, incubation times). To address this:

Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and replicate under controlled conditions (pH, temperature).

Statistical Triangulation : Apply ANOVA or mixed-effects models to compare datasets, accounting for batch effects.

Cross-Validate : Pair in vitro results with in silico docking (e.g., AutoDock Vina) to assess target binding consistency .

Q. What computational modeling approaches are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models to analyze conformational stability.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Pharmacophore Mapping : Identify critical functional groups (methoxy, amine) for target engagement using Schrödinger Suite.

Validate predictions with experimental IC₅₀ values from radioligand binding assays .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

Systematic Modifications : Synthesize analogs with substitutions at C-5, C-7 (methoxy), and C-4 (amine).

Activity Clustering : Test derivatives against a panel of targets (e.g., GPCRs, kinases) using high-throughput screening.

Data Integration : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity.

Include negative controls (e.g., unsubstituted chroman-4-one) to isolate the amine-methoxy contribution .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in kinetic studies of this compound’s enzymatic inhibition?

- Methodological Answer :

- Pre-equilibrium Phase : Use stopped-flow spectrophotometry to capture rapid binding events.

- Data Normalization : Express inhibition constants (Kᵢ) relative to a positive control (e.g., known inhibitor).

- Open-Source Tools : Analyze time-course data with GraphPad Prism or R’s

drcpackage for nonlinear regression.

Publish raw datasets (e.g., via Zenodo) to enable cross-lab validation .

Q. How can researchers address variability in solubility and stability during in vitro assays?

- Methodological Answer :

Solubility Screening : Use DMSO stocks (≤0.1% final concentration) and pre-test in assay buffers (PBS, DMEM).

Stability Profiling : Conduct LC-MS stability studies (24–72 hours) under assay conditions (37°C, 5% CO₂).

Cryopreservation : Store aliquots at -80°C with desiccants to prevent hydrolysis of the amine group .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.